Product packaging for Deoxymethoxetamine(Cat. No.:CAS No. 2666932-45-0)

Deoxymethoxetamine

Cat. No.: B10823215
CAS No.: 2666932-45-0
M. Wt: 231.33 g/mol
InChI Key: WIMLPRYZJQNQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Arylcyclohexylamine Class Research

Deoxymethoxetamine belongs to the arylcyclohexylamine class of chemical compounds. teamchemists.comchemicalns.compsychonautwiki.org This structural class is characterized by a cyclohexylamine (B46788) unit with an attached aryl group and includes other well-known research compounds such as ketamine and methoxetamine (MXE). psychonautwiki.orgnih.gov Arylcyclohexylamines are primarily investigated for their effects on the central nervous system, particularly their interactions with various neurotransmitter receptors. A significant focus of research on this class is their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. psychonautwiki.orgbiochemal.com DMXE is considered a designer drug and research chemical, developed to explore variations in the chemical structure of arylcyclohexylamines and their corresponding pharmacological properties. teamchemists.com

Structural Relationship to Ketamine and Methoxetamine in Research Paradigms

The research interest in DMXE is partly due to its structural similarity to ketamine and, more directly, its status as an analogue of methoxetamine (MXE). wikipedia.orgteamchemists.com The primary structural difference between DMXE and MXE is the substitution on the phenyl ring. In DMXE, a methyl group (-CH₃) is present at the third position of the phenyl ring, whereas MXE possesses a methoxy (B1213986) group (-OCH₃) at the same position. wikipedia.orgteamchemists.compsychonautwiki.org

Compound NameIUPAC NameMolecular FormulaMolar Mass
This compound (DMXE)2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-oneC₁₅H₂₁NO231.339 g·mol⁻¹
Methoxetamine (MXE)2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanoneC₁₅H₂₁NO₂247.338 g·mol⁻¹
Ketamine2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-oneC₁₃H₁₆ClNO237.725 g·mol⁻¹

Significance as a Tool for Investigating Glutamatergic Signaling and Neuroplasticity

DMXE's primary mechanism of action in a research context is as a potent, non-competitive NMDA receptor antagonist. psychonautwiki.orgnih.gov NMDA receptors are a subtype of glutamate (B1630785) receptors that play a critical role in mediating excitatory synaptic transmission, a fundamental process for learning, memory, and synaptic plasticity. psychonautwiki.orgbiochemal.com By blocking these receptors, compounds like DMXE serve as valuable tools for researchers to investigate the functions of the glutamatergic system.

Scientific studies have quantified the potency of DMXE's action on NMDA receptors. Research using patch-clamp recordings on NMDAR-expressing neurons determined its half-maximal inhibitory concentration (IC₅₀) to be 0.679 μM. nih.govresearchgate.net This value indicates a high potency for blocking NMDA receptors, comparable to that of methoxetamine (IC₅₀ = 0.524 μM). nih.govresearchgate.net This specific action allows for detailed study of the downstream effects of NMDA receptor blockade.

CompoundNMDA Receptor IC₅₀ (μM)
This compound (DMXE)0.679
Methoxetamine (MXE)0.524
O-desmethyl methoxetamine0.227
Methoxisopropamine (B10823628)0.661
N-desethyl methoxetamine1.649

Data sourced from a 2022 study published in the Journal of Pharmacological Sciences. nih.gov

Furthermore, the study of NMDA receptor antagonists has become increasingly relevant to the field of neuroplasticity. Research on related compounds has shown that modulating glutamatergic signaling can induce rapid and lasting changes in neural structure and function, such as the formation of new dendritic spines. mdpi.comnih.gov While direct studies on DMXE's influence on neuroplasticity are limited, its potent activity at the NMDA receptor makes it a compound of significant interest for future research aimed at understanding the molecular mechanisms that underpin neuroplastic changes in the brain. nih.govnih.gov Some research also suggests that, similar to MXE, DMXE may act as a serotonin (B10506) reuptake inhibitor, providing another avenue for investigation into its complex pharmacological effects. chemicalns.combiochemal.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO B10823215 Deoxymethoxetamine CAS No. 2666932-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2666932-45-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C15H21NO/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13/h6-8,11,16H,3-5,9-10H2,1-2H3

InChI Key

WIMLPRYZJQNQLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC(=C2)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

General Synthetic Strategies for Arylcyclohexylamine Derivatives

The synthesis of arylcyclohexylamines typically involves a multi-step process to assemble the characteristic cyclohexyl ring attached to an aryl group and an amine. Key reactions in this process include condensation reactions to form the carbon skeleton and amination procedures to introduce the nitrogen-containing functional group.

Condensation Reactions

A fundamental approach to forming the arylcyclohexane core of these molecules is through a Grignard reaction. This involves the reaction of a Grignard reagent, an organomagnesium halide, with a nitrile. For instance, a substituted phenylmagnesium bromide can be reacted with a cyclohexanecarbonitrile derivative. This reaction forms an imine intermediate which, upon hydrolysis, yields a ketone. This ketone is a crucial precursor for the subsequent introduction of the amine group.

Another powerful method for constructing the carbon skeleton is the Petasis three-component reaction, also known as the boronic acid Mannich reaction. This one-pot reaction combines a boronic acid, an amine, and a carbonyl compound to form a substituted amine. This method offers a convergent and efficient route to complex amines from readily available starting materials.

Amination Procedures

Once the arylcyclohexanone precursor is obtained, the amine group is typically introduced through reductive amination. pearson.commdpi.comorganic-chemistry.org This process involves the reaction of the ketone with an amine, such as ethylamine in the case of DMXE, to form an imine or enamine intermediate. This intermediate is then reduced to the final amine product. Common reducing agents for this step include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. pearson.commdpi.com The choice of reducing agent can be critical to avoid the reduction of the ketone before the imine is formed. Sodium cyanoborohydride is often favored due to its selectivity for reducing the iminium ion over the ketone.

An alternative amination strategy involves the α-bromination of the arylcyclohexanone, followed by nucleophilic substitution with the desired amine. This pathway introduces the amine group adjacent to the carbonyl function.

Salt Formation Methodologies

For purification, handling, and formulation purposes, arylcyclohexylamines are often converted into their salt forms, most commonly the hydrochloride salt. google.com This is typically achieved by dissolving the freebase form of the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrochloric acid in the same or a compatible solvent. The resulting salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove impurities, and then dried. This process yields a more stable, crystalline solid that is easier to handle and weigh than the often-oily freebase.

Deoxymethoxetamine-Specific Synthetic Pathways

The synthesis of this compound for research and analytical purposes requires a carefully designed and optimized route to ensure the purity and identity of the final product.

Design and Optimization of Synthetic Routes for Research Use

A plausible synthetic route for this compound, based on the synthesis of its analog methoxetamine, would likely begin with a Grignard reaction between 3-methylphenylmagnesium bromide and cyclopentanecarbonitrile. researchgate.net The resulting imine would be hydrolyzed to yield 1-(3-methylphenyl)cyclopentan-1-yl)methanone. This ketone would then undergo α-bromination, followed by reaction with ethylamine to form an α-hydroxy amine intermediate. A subsequent thermal rearrangement, a key step in related syntheses, would expand the cyclopentyl ring to a cyclohexanone (B45756), yielding this compound.

Alternatively, a route involving reductive amination could start with 2-(3-methylphenyl)cyclohexanone. Reaction of this ketone with ethylamine would form the corresponding enamine or imine, which would then be reduced using a selective reducing agent like sodium cyanoborohydride to yield DMXE. pearson.commdpi.comresearchgate.net

Table 1: Plausible Synthetic Pathways for this compound

StepPathway 1: Grignard Reaction and RearrangementPathway 2: Reductive Amination
1 Grignard reaction of 3-methylphenylmagnesium bromide with cyclopentanecarbonitrile.Synthesis of 2-(3-methylphenyl)cyclohexanone.
2 Hydrolysis of the imine to 1-(3-methylphenyl)cyclopentan-1-yl)methanone.Reaction of 2-(3-methylphenyl)cyclohexanone with ethylamine to form an imine/enamine.
3 α-Bromination of the ketone.Reduction of the imine/enamine with a selective reducing agent (e.g., NaBH3CN).
4 Reaction with ethylamine to form an α-hydroxy amine.Work-up and purification.
5 Thermal rearrangement to this compound.
6 Purification (e.g., chromatography, salt formation).

Preparation of Analytical Reference Standards

The preparation of this compound as an analytical reference standard requires a high degree of purity and thorough characterization. caymanchem.commedkoo.com The synthesis would follow a carefully optimized and documented procedure, such as one of the pathways described above.

Following the synthesis, the crude product must undergo rigorous purification. This is often achieved through column chromatography to separate the desired product from any unreacted starting materials, byproducts, or reaction intermediates. The purity of the collected fractions would be assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Once a highly pure sample of the freebase is obtained, it is typically converted to a stable, crystalline salt, such as the hydrochloride, as described in the salt formation methodologies. google.commedkoo.com The final product must then be extensively characterized to confirm its identity and purity. The analytical techniques employed for this characterization would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of all atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Elemental Analysis: To determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) and confirm the empirical formula.

The purity of the analytical standard is often determined by HPLC, typically aiming for a purity of 98% or higher. caymanchem.com The certified reference material would be accompanied by a certificate of analysis detailing the results of these characterization tests.

Advanced Synthetic Techniques and Platforms

The synthesis of this compound (DMXE) and its analogues can be significantly enhanced through the adoption of modern chemical manufacturing technologies. These advanced platforms offer greater precision, efficiency, and the ability to explore chemical space more effectively than traditional batch synthesis methods. Key developments include the use of automated synthesis platforms and sophisticated approaches to control stereochemistry, which is critical for this class of chiral compounds.

Application of Automated Synthesis Platforms

Automated synthesis platforms, particularly those based on continuous flow chemistry, represent a transformative approach for the production of arylcyclohexylamines like this compound. researchgate.net Unlike traditional batch processes, flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, stoichiometry, and residence time, leading to higher yields, improved purity, and enhanced safety. researchgate.netsyrris.com

The modular nature of automated flow chemistry systems enables the integration of multiple synthetic and purification steps into a single, seamless process. syrris.com This "end-to-end" synthesis minimizes manual handling and the isolation of intermediates, reducing the potential for human error and exposure to potent chemical agents. mdpi.com For the synthesis of a compound library of this compound analogues, these platforms are particularly advantageous. By systematically varying reagents and conditions, a large number of distinct molecules can be rapidly produced for further research. syrris.com

Table 1: Comparison of Automated Synthesis Platforms

Platform Type Key Features Advantages for DMXE Analogue Synthesis
Continuous Flow Chemistry Precise control of reaction parameters (temperature, pressure, time); integration of synthesis and purification; enhanced heat and mass transfer. researchgate.netmdpi.com Improved yield and purity; enhanced safety for energetic or hazardous reactions; rapid library generation; scalability without re-optimization. syrris.com
Robotic "Self-Driving" Labs AI-driven retrosynthesis and process optimization; automated execution of multi-step reactions; high-throughput screening integration. iktos.aimdpi.com Accelerated discovery of novel analogues; efficient exploration of chemical space; reduced need for manual intervention; high reproducibility. kit.edu

| Solid-Phase Synthesis | Use of immobilized reagents or substrates on a solid support; simplified purification through washing. researchgate.netnih.gov | Amenable to automation and library synthesis (e.g., one-bead-one-compound); streamlined workup processes. nih.gov |

Considerations for Chiral Synthesis in Related Analogues

This compound, like its parent compound methoxetamine and the related anesthetic ketamine, is a chiral molecule. The arylcyclohexylamine structure contains a stereocenter at the C2 position of the cyclohexane (B81311) ring, meaning it exists as two non-superimposable mirror images, or enantiomers (R- and S-isomers). google.com The different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. For instance, (S)-ketamine (esketamine) is a more potent NMDA receptor antagonist than its (R)-enantiomer. google.com This highlights the critical importance of stereocontrol in the synthesis of this compound analogues.

Synthesizing a specific enantiomer (an enantioselective or asymmetric synthesis) rather than a 1:1 mixture (a racemate) is a primary goal in modern pharmaceutical chemistry to produce compounds with improved therapeutic indices. wikipedia.org Several strategies developed for the asymmetric synthesis of ketamine are directly relevant to its analogues.

Key Asymmetric Synthesis Strategies:

Catalytic Asymmetric Amination: This approach involves the direct asymmetric amination of α-substituted cyclic ketones. For example, a chiral phosphoric acid can catalyze the reaction of an α-aryl cyclohexanone precursor with an amine source to selectively produce one enantiomer. google.com

Asymmetric Hydrogenation: An achiral precursor, such as a cyclic enone, can be reduced using a chiral catalyst to create the desired stereocenter. An efficient synthesis for (S)-ketamine utilizes a catalytic enantioselective transfer hydrogenation, which sets the stereochemistry early in the synthetic sequence. semanticscholar.orgnih.gov

Following synthesis, analytical techniques are required to separate and quantify the enantiomers to determine the enantiomeric excess (ee). For methoxetamine and its metabolites, chiral capillary electrophoresis (CE) using cyclodextrins as chiral selectors has proven effective. rsc.orgresearchgate.netrsc.org This method can resolve the enantiomers, providing crucial data on the stereochemical purity of the final product.

Table 2: Methods for Chiral Control in Arylcyclohexylamine Synthesis

Method Description Applicability to DMXE Analogues
Asymmetric Catalysis Utilizes a chiral catalyst to direct the formation of one enantiomer over the other from an achiral or prochiral substrate. google.com High efficiency and atom economy; can be applied to key bond-forming steps like amination or reduction. semanticscholar.org
Chiral Resolution of Diastereomeric Salts Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. researchgate.net Well-established and robust method; applicable to the final amine product or key intermediates. wikipedia.org
Chiral Chromatography Separation of a racemic mixture using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. Primarily an analytical tool for determining enantiomeric purity, but can be used for preparative separation on a larger scale.

| Enzymatic Resolution | Employs enzymes that selectively react with one enantiomer in a racemic mixture, allowing for separation of the unreacted enantiomer. | Offers high selectivity under mild conditions; requires screening for a suitable enzyme. |

Pharmacological Characterization and Mechanisms of Action

Receptor Binding and Ligand Interaction Studies

Studies have investigated DMXE's affinity and interaction with various neurotransmitter receptors and transporters, with a particular emphasis on NMDA receptors.

DMXE functions as a non-competitive antagonist of NMDA receptors, a critical class of ionotropic glutamate (B1630785) receptors involved in synaptic plasticity, learning, and memory.

In silico docking studies and experimental evidence indicate that DMXE, along with other methoxetamine derivatives, binds to the phencyclidine (PCP) binding site located within the ion channel pore of the NMDA receptor complex units.itresearchgate.netnih.govunica.itwikipedia.orgnih.gov. This binding is crucial for its antagonistic activity, as it obstructs ion flow through the channel when the receptor is activated cshl.edu. The affinity for this site is considered high, comparable to other known NMDA receptor antagonists like MXE and PCP nih.govnih.gov.

Investigation of Other Neurotransmitter System Interactions

GABAergic System Interactions

Research into the mechanisms of action for compounds structurally related to Deoxymethoxetamine, such as methoxetamine (MXE), suggests potential interactions with the GABAergic system. In vitro electrophysiological studies have indicated that MXE can inhibit GABA-mediated spontaneous currents in a concentration-dependent manner researchgate.netresearchgate.net. This observation implies that GABA receptors may serve as potential targets for the pharmacological effects of such arylcyclohexylamines researchgate.netresearchgate.net. Furthermore, the broader class of controlled substances often targets GABA-A receptors, with a significant percentage acting as agonists or antagonists within this system, highlighting its general importance in psychoactive compound pharmacology nih.gov. While direct studies on this compound's specific interaction with GABAergic components are less detailed in the provided search results, the established role of GABA receptors in the broader context of central nervous system modulation by related compounds suggests a potential area of influence.

In Vitro Pharmacological Assay Methodologies

A range of in vitro methodologies are employed to characterize the pharmacological properties of chemical compounds like this compound, focusing on target engagement and affinity. These assays are crucial for understanding a compound's mechanism of action and guiding drug discovery processes.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are considered a gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity giffordbioscience.com. These assays are fundamental for characterizing receptors and determining their distribution nih.gov.

Competitive Binding Assays: This type of assay is used to determine the relative affinities (e.g., Ki values) of test compounds for a receptor site. It involves incubating a fixed concentration of a radiolabeled ligand with varying concentrations of an unlabeled test compound. The ability of the test compound to inhibit the binding of the radiolabeled ligand is measured, typically by determining its IC50 (half-maximal inhibitory concentration) giffordbioscience.comnih.gov.

Saturation Binding Assays: These assays are performed with increasing concentrations of a radioligand to directly measure the level of receptor binding. They allow for the determination of the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, providing an estimate of receptor affinity giffordbioscience.comnih.gov.

Kinetic Assays: Kinetic binding assays measure the rates of association and dissociation of a radioligand from a receptor, offering additional insights for assay optimization giffordbioscience.comnih.gov.

Scintillation Proximity Assays (SPA): SPA is a bead-based homogeneous assay technology that eliminates the need for a filtration step to separate bound from free ligand. This method is rapid, sensitive, and particularly useful for high-throughput screening applications giffordbioscience.comnih.gov.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for NMDA Receptor Affinity and Potency

Deoxymethoxetamine, chemically known as 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one, is a structural analogue of methoxetamine (MXE). Its activity as a potent NMDA receptor blocker has been established through scientific research. The affinity and potency of DMXE at the NMDA receptor are dictated by the specific arrangement of its constituent chemical moieties.

Key structural features of DMXE that contribute to its interaction with the NMDA receptor include:

The Aryl Group: The 3-methylphenyl group is a critical component for binding. The position and nature of the substituent on the phenyl ring significantly influence the compound's affinity. In DMXE, the methyl group at the 3-position is a key determinant of its activity.

The Cyclohexanone (B45756) Ring: This bulky, lipophilic group helps to anchor the molecule within the binding site of the NMDA receptor channel pore.

The Ethylamino Group: The secondary amine is typically protonated at physiological pH, allowing for a crucial ionic interaction with the negatively charged residues within the receptor's binding pocket. The length and branching of the N-alkyl substituent can modulate potency.

Research has determined the half-maximal inhibitory concentration (IC50) of DMXE for NMDA receptors to be 0.679 μM. This indicates its potent ability to block the receptor's function. wikipedia.orgnih.gov

Comparative SAR within Arylcyclohexylamine Derivatives

The potency of DMXE can be better understood by comparing its structure and activity with other arylcyclohexylamine derivatives. These comparisons highlight how subtle molecular modifications can lead to significant changes in NMDA receptor affinity.

CompoundAryl SubstituentN-Alkyl GroupIC50 (μM) for NMDA Receptor
This compound (DMXE)3-methylEthyl0.679 wikipedia.orgnih.gov
Methoxetamine (MXE)3-methoxyEthyl0.524 wikipedia.orgnih.gov
Methoxisopropamine (B10823628)3-methoxyIsopropyl0.661 wikipedia.orgnih.gov
N-desethyl methoxetamine3-methoxyH1.649 wikipedia.orgnih.gov
O-desmethyl methoxetamine3-hydroxyEthyl0.227 wikipedia.orgnih.gov
Ketamine2-chloroMethyl-
Phencyclidine (PCP)PhenylPiperidine (B6355638)-

Comparison with Methoxetamine (MXE): DMXE is the deoxy analogue of MXE, meaning the 3-methoxy group in MXE is replaced by a methyl group in DMXE. This change results in a slight decrease in potency, with DMXE having a slightly higher IC50 value (0.679 μM) compared to MXE (0.524 μM). wikipedia.orgnih.gov This suggests that the methoxy (B1213986) group in MXE may contribute to a more favorable interaction with the receptor, potentially through hydrogen bonding or electronic effects.

Impact of the N-Alkyl Group: The importance of the N-ethyl group is highlighted by comparing DMXE to N-desethyl methoxetamine, which lacks this group and shows a significantly higher IC50 of 1.649 μM, indicating lower potency. wikipedia.orgnih.gov

Influence of the Aryl Substituent: The potency of O-desmethyl methoxetamine (IC50 of 0.227 μM) wikipedia.orgnih.gov, which has a hydroxyl group at the 3-position, is greater than both DMXE and MXE. This suggests that a hydroxyl group at this position is highly favorable for binding, likely due to its ability to act as a hydrogen bond donor and acceptor.

Computational Modeling and In Silico Docking Investigations

Computational methods are invaluable tools for visualizing and understanding the interaction between a ligand like DMXE and its receptor target at the molecular level.

In silico docking studies have been performed to investigate the binding of DMXE to the NMDA receptor. These studies suggest that DMXE, like other arylcyclohexylamines, binds within the ion channel pore of the receptor, at a site commonly referred to as the PCP binding site. wikipedia.orgnih.gov The binding is thought to be stabilized by a combination of:

Hydrophobic interactions: The lipophilic aryl and cyclohexanone rings of DMXE are likely to interact with nonpolar amino acid residues lining the channel pore.

CH-π interactions: The methyl group on the phenyl ring may engage in favorable interactions with aromatic residues in the binding site.

Hydrogen bonding: The protonated ethylamino group is crucial for forming a hydrogen bond with a key amino acid residue within the binding pocket, anchoring the molecule in place.

While specific amino acid interactions for DMXE have not been detailed in the available literature, studies on the closely related compound ketamine have identified key residues such as asparagine and leucine within the binding pocket that are critical for its blocking activity. nih.gov It is highly probable that DMXE engages with a similar set of residues.

Ligand-Based Approaches for Pharmacophore Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For arylcyclohexylamine NMDA receptor antagonists, a general pharmacophore model includes:

An aromatic ring, which provides a hydrophobic interaction point.

A hydrophobic group (the cyclohexyl ring).

A positively ionizable feature (the amine group).

Specific distances and spatial relationships between these features.

While a specific pharmacophore model derived directly from DMXE has not been published, its structure aligns well with the established pharmacophore for this class of compounds. The 3-methylphenyl group, the cyclohexanone ring, and the protonated ethylamine of DMXE satisfy the key features required for NMDA receptor antagonism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For arylcyclohexylamines, QSAR studies have been conducted to understand the impact of various structural modifications on their affinity for the NMDA receptor. semanticscholar.orgresearchgate.net

Although no QSAR models specifically incorporating DMXE have been reported, the existing models for this class of compounds generally indicate that:

The nature and position of the substituent on the aryl ring are critical variables.

The size and lipophilicity of the N-alkyl substituent influence potency.

The observed potency of DMXE is consistent with the general trends identified in QSAR studies of related arylcyclohexylamines.

Implications for Rational Design of Novel Analogues

The SAR data and computational insights for DMXE and its analogues provide a foundation for the rational design of novel NMDA receptor antagonists with potentially improved properties. Based on the current understanding, several strategies could be employed:

Modification of the Aryl Substituent: The observation that a 3-hydroxyl group enhances potency suggests that exploring other small, polar substituents at this position could lead to more potent compounds.

Alteration of the N-Alkyl Group: While the ethyl group appears to be favorable, systematic exploration of other small alkyl groups could fine-tune the potency and selectivity of the molecule.

Ring Modifications: Replacing the cyclohexanone ring with other cyclic systems could be explored to optimize the shape and lipophilicity of the molecule for better interaction with the binding site. nih.gov

Stereochemistry: The synthesis and evaluation of individual enantiomers of DMXE could reveal stereospecific differences in binding and activity, as is common with arylcyclohexylamines. nih.gov This could lead to the development of more potent and selective single-enantiomer drugs.

By systematically applying these design principles, it may be possible to develop novel analogues with tailored affinities and potencies for the NMDA receptor, potentially leading to new research tools or therapeutic agents.

Metabolism and Biotransformation Pathways Preclinical Investigation

Identification of Primary Metabolic Pathways

Based on the structure of DMXE and known metabolic pathways for similar arylcyclohexylamines, several primary metabolic transformations are anticipated.

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a common route for the biotransformation of arylcyclohexylamines researchgate.netresearchgate.net. For DMXE, oxidative processes are expected to include hydroxylation at various positions on the aromatic ring or the cyclohexanone (B45756) ring. While specific studies on DMXE are limited, related compounds like methoxetamine undergo oxidative metabolism, including O-demethylation and potential hydroxylation researchgate.net. These processes generally increase the water solubility of the parent compound, preparing it for further conjugation or excretion.

N-dealkylation is a significant metabolic pathway for many amine-containing compounds, including arylcyclohexylamines researchgate.netresearchgate.netwustl.edu. This process involves the enzymatic removal of an alkyl group (in DMXE's case, an ethyl group) from the nitrogen atom, yielding a primary amine metabolite. For methoxetamine, N-dealkylation leads to normethoxetamine, which has been identified as a major metabolite researchgate.net. It is highly probable that DMXE undergoes a similar N-dealkylation reaction, resulting in the formation of a de-ethylated analogue.

In Vitro Metabolism Models and Methodologies

Preclinical investigations rely on established in vitro models to simulate human metabolism and identify potential metabolites.

Human liver microsomes (HLMs) are widely recognized as a gold standard for in vitro drug metabolism studies researchgate.netnih.govevotec.commdpi.com. These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s, and are essential for determining intrinsic hepatic clearance and identifying primary metabolites researchgate.netresearchgate.netevotec.com. Studies using HLMs allow for the examination of oxidative and N-dealkylation pathways, providing critical data for understanding how a compound like DMXE might be metabolized in the human liver.

Cell-based assays, such as those utilizing HepaRG™ cells, offer a more comprehensive in vitro model that retains many characteristics of primary human hepatocytes thermofisher.comnih.govsaferworldbydesign.commerckmillipore.com. HepaRG™ cells express a range of Phase I and Phase II drug-metabolizing enzymes and nuclear receptors, making them suitable for assessing metabolic stability, identifying metabolites, and studying enzyme induction or inhibition thermofisher.commerckmillipore.com. Incubation of DMXE with HepaRG™ cells would provide insights into its metabolism within a cellular context, potentially revealing pathways not fully captured by microsomal preparations alone.

Metabolite Identification and Structural Characterization

The identification and structural elucidation of metabolites are critical steps in understanding a drug's pharmacokinetic profile and potential biological activity. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose researchgate.netnih.govmass-analytica.com. These hyphenated techniques allow for the separation of metabolic products from the parent compound and biological matrix, followed by their characterization based on mass-to-charge ratio, fragmentation patterns, and retention times. Advanced high-resolution mass spectrometry (HRMS) further enhances the accuracy of metabolite identification and structural assignment researchgate.net.

Metabolic Pathway Type (Anticipated for DMXE)Description of ProcessIn Vitro Model/MethodologyAnalytical Technique
Oxidative MetabolismHydroxylation, O-demethylation (analogous to MXE), and other oxidation reactions.Human Liver Microsomes (HLM)LC-MS/MS, GC-MS
N-DealkylationRemoval of the ethyl group from the nitrogen atom, forming a primary amine.HepaRG™ CellsLC-MS/MS, GC-MS

Compound Names:

Deoxymethoxetamine (DMXE)

Methoxetamine (MXE)

Methoxisopropamine (B10823628) (MXiPr)

N-desethyl methoxetamine

O-desmethyl methoxetamine

Neuropharmacological Investigations in Preclinical Models

Analytical Chemistry Methodologies for Identification and Characterization

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is a cornerstone in the identification of novel psychoactive substances (NPS) like Deoxymethoxetamine due to its sensitivity and ability to provide molecular weight and fragmentation information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds. It separates compounds based on their boiling points and polarity before they enter the mass spectrometer for detection. GC-MS has been utilized for the qualitative analysis of this compound, often serving as a primary screening tool.

In GC-MS analysis of this compound, electron ionization (EI) is commonly used, generating characteristic fragment ions that can be compared against spectral libraries. For instance, GC-MS analysis has been performed using an Agilent system with an EI source, scanning a mass-to-charge ratio (m/z) range from 50 to 550 amu policija.si. Cayman Chemical also maintains a GC-MS spectral database that includes data for forensic drug standards, which can be instrumental in identifying DMXE caymanchem.com. The qualitative GC-MS results are often verified by other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Table 7.1.1: Typical GC-MS Parameters for this compound Analysis

ParameterSpecificationSource
InstrumentAgilent GC-MS policija.si
Ionization MethodElectron Ionization (EI) policija.si
Scan Range (m/z)50 – 550 amu policija.si
Injector Temperature280 °C policija.si
Transfer Line Temp.235 °C policija.si
Source Temperature280 °C policija.si
Quadrupole Temp.180 °C policija.si

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers enhanced capabilities for identifying and characterizing compounds, particularly those that are less volatile or thermally labile. This technique provides high-resolution mass measurements, enabling the determination of accurate molecular formulas.

LC-QTOF-MS has been applied in the analysis of this compound and related arylcyclohexylamines. For example, an Agilent 6230B TOF system coupled with an Agilent 1260 Infinity HPLC system has been used. The analysis typically employs a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 µm) with mobile phases consisting of 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water (Phase A) and 0.1% formic acid in methanol (B129727) (Phase B). A gradient elution is used, with ionization achieved via Agilent Jet Stream technology (Dual AJS ESI) in positive ion scan mode, covering a mass range from 82 to 1000 amu policija.si. LC-QTOF-MS is also valuable for identifying metabolites and degradation products of related compounds, providing insights into their chemical structures researchgate.netcfsre.org.

Table 7.1.2: Typical LC-QTOF-MS Parameters for this compound Analysis

ParameterSpecificationSource
InstrumentAgilent 6230B TOF with Agilent 1260 Infinity HPLC policija.si
ColumnZorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm policija.si
Mobile Phase A0.1% formic acid, 1mM ammonium formate in water policija.si
Mobile Phase B0.1% formic acid in methanol policija.si
IonizationAgilent Jet Stream technology (Dual AJS ESI), positive ion scan mode policija.si
Mass Scan Range82 – 1000 amu policija.si
Drying Gas (N₂) Temp325 °C policija.si
Drying Gas Flow6 L/min policija.si
Sheath Gas Temp325 °C policija.si
Sheath Gas Flow8 L/min policija.si
Nebulizer25 psig policija.si
Vcap4000 V policija.si
Nozzle Voltage2000 V policija.si
Skimmer Voltage65 V policija.si
Fragmentor Voltage175 V policija.si
Octopole RF Voltage750 V policija.si

High-Resolution Mass Spectrometry (HRMS), often employing Orbitrap or Time-of-Flight (TOF) mass analyzers, is indispensable for determining the elemental composition of a compound. By providing highly accurate mass measurements (typically within 5 parts per million, ppm), HRMS allows for the calculation of possible molecular formulas, which significantly aids in distinguishing between isobaric compounds and confirming the identity of a substance like this compound.

Spectroscopic Identification Methods

Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. It provides information about the connectivity of atoms, the types of chemical environments, and the spatial arrangement of atoms within a molecule.

For this compound, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm its identity and assess purity. Studies have indicated that ¹H NMR can be used to verify GC-MS qualitative results and determine sample purity, with samples showing >95% purity based on ¹H NMR spectra policija.sinih.gov. Both ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments, respectively, which are critical for structural assignment policija.si. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in assigning proton-carbon correlations and confirming the proposed structure by establishing connectivity between atoms resolvemass.ca. NMR data is also used to identify impurities and potential isomers medkoo.com.

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.

IR spectroscopy can be used as a complementary method for the identification of this compound. ATR-IR spectra have been recorded using instruments like the Bio-Rad FTS nih.govnih.gov. Standard IR analysis typically involves scanning the spectral range from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ policija.si. The resulting spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the this compound molecule, aiding in its identification and differentiation from other compounds.

Compound List:

this compound (DMXE)

Methoxetamine (MXE)

Ketamine

Phencyclidine (PCP)

3-OH-PCP

6-APB

4-APB

4-OH-MiPT

3-FEA

2-FEA

3-MMC

Bromazolam

2-FDCK

ADB-BUTINACA

MDMB-CHMICA

1P-LSD

1cP-LSD

1B-LSD

1V-LSD

Deschloroketamine

2F-ketamine

2-Oxo-PCE

2F-2-Oxo-PCE

MiPLA

iso-MiPLA

LAMPA

N-ethylketamine

Methoxpropamine

2-PrOH

EtOH

NENK

DCK

2-oxo-PCE

2-MDCK

2-FXE

2-BDCK

Tiletamine

Hydroxetamine (HXE)

O-desmethyl Methoxetamine

3-hydroxy-2-oxo-PCE

Methoxisopropamine (B10823628)

N-desethyl methoxetamine

O-desmethyl methoxetamine

Cyclopropylfentanyl

Norcyclopropylfentanyl (M1)

4-hydroxyphenethyl cyclopropylfentanyl (M8)

3,4-dihydroxyphenethyl cyclopropylfentanyl (M5)

4-hydroxy-3-methoxyphenethyl cyclopropylfentanyl (M9)

2-FDCNEK (2-fluorodeschloro-N-ethyl-ketamine)

2-fluorodeschoro-norketamine

3-methylrolicyclidine

Comparative Pharmacological and Structural Analysis

Comparative Antagonistic Potency at NMDA Receptors with Analogues

Deoxymethoxetamine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a mechanism shared with other dissociative anesthetics like ketamine and phencyclidine (PCP) smolecule.commusechem.comresearchgate.net. This antagonism at the NMDA receptor, specifically at the phencyclidine (PCP) binding site, is considered the primary pharmacological action underlying its dissociative effects researchgate.netunits.it. Research has quantified the potency of DMOMXE and its analogues in inhibiting NMDA receptor activity, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Studies indicate that DMOMXE exhibits potent NMDA receptor antagonism. For instance, its IC50 value for NMDA receptor inhibition has been reported as 0.679 µM researchgate.net or 0.679 mM units.it. This places its potency in a similar range to methoxetamine (MXE), which has an IC50 of 0.524 µM researchgate.net or 0.524 mM units.it, and methoxisopropamine (B10823628) (MXiPr), with an IC50 of 0.661 µM researchgate.net or 0.661 mM units.it. For comparison, ketamine shows an IC50 of 0.659 µM researchgate.net or 2.02 µM who.int, and 3-MeO-PCP is significantly more potent, with a Ki of 20 nM plos.orgplos.org. Metabolites of methoxetamine, such as O-desmethyl methoxetamine, also demonstrate potent NMDA receptor antagonism with an IC50 of 0.227 µM researchgate.netunits.it, while N-desethyl methoxetamine shows slightly lower potency with an IC50 of 1.649 µM researchgate.netunits.it.

These findings highlight that DMOMXE is a potent NMDA receptor antagonist, comparable in potency to methoxetamine and methoxisopropamine, and significantly less potent than compounds like 3-MeO-PCP, but more potent than some ketamine preparations when considering specific receptor binding site affinities.

Table 1: Comparative NMDA Receptor Antagonism Potency (IC50/Ki Values)

CompoundNMDA Receptor Antagonism (IC50/Ki)Reference(s)
This compound (DMOMXE)0.679 µM / 0.679 mM researchgate.netunits.it
Methoxetamine (MXE)0.524 µM / 0.524 mM / 257 nM / 337 nM researchgate.netunits.itwikipedia.orgresearchgate.net
Methoxisopropamine (MXiPr)0.661 µM / 0.661 mM researchgate.netunits.it
Ketamine0.659 µM / 2.02 µM / 0.2-3 µM researchgate.netwho.int
3-MeO-PCP20 nM plos.orgplos.org
N-desethyl methoxetamine1.649 µM / 1.649 mM researchgate.netunits.it
O-desmethyl methoxetamine0.227 µM / 0.227 mM researchgate.netunits.it

Note: Values are presented as reported in the literature. Units may vary (µM, mM, nM) depending on the study and assay methodology.

Differentiation of Pharmacological Profiles from Ketamine and Methoxetamine

While both DMOMXE and MXE are NMDA receptor antagonists, MXE has also demonstrated significant affinity for the serotonin (B10506) transporter (SERT), acting as a serotonin reuptake inhibitor wikipedia.orgresearchgate.net. This dual action on NMDA receptors and SERT is a notable characteristic of MXE, differentiating it from ketamine, which primarily acts as an NMDA receptor antagonist with minimal effects on monoamine transporters wikipedia.org. Information regarding DMOMXE's specific interaction with the serotonin transporter or other monoamine transporters is less detailed in the available literature compared to MXE. However, there is some evidence suggesting DMOMXE may influence dopamine (B1211576) and norepinephrine (B1679862) pathways smolecule.com.

Structural Similarities and Dissimilarities with Other Dissociative Arylcyclohexylamines

This compound belongs to the arylcyclohexylamine class, a broad category of psychoactive compounds characterized by a cyclohexane (B81311) ring directly attached to an aromatic ring, typically with an amine group psychonautwiki.org. This structural class includes well-known dissociatives such as phencyclidine (PCP), ketamine, and methoxetamine (MXE) smolecule.commusechem.comresearchgate.netpsychonautwiki.org.

DMOMXE's core structure consists of a cyclohexanone (B45756) ring substituted at the 2-position with an ethylamino group and at the 2-position with a 3-methylphenyl group psychonautwiki.orgfda.gov. This is a variation on the general arylcyclohexylamine scaffold. Compared to methoxetamine (MXE), which has a 3-methoxyphenyl (B12655295) group and an ethylamino substituent on the cyclohexanone ring wikipedia.orgpsychonautwiki.org, DMOMXE's key difference is the replacement of the methoxy (B1213986) (-OCH₃) group with a methyl (-CH₃) group on the phenyl ring smolecule.comwikipedia.orgpsychonautwiki.org. This seemingly minor modification can significantly impact a molecule's pharmacological properties, including receptor binding affinity and selectivity, due to changes in steric bulk, lipophilicity, and electronic distribution psychonautwiki.org.

Other related dissociative arylcyclohexylamines include:

Ketamine: Characterized by a 2-chlorophenyl group and a methylamino substituent on the cyclohexanone ring researchgate.net.

Phencyclidine (PCP): Features a phenyl group and a piperidine (B6355638) ring attached to the cyclohexane core wikipedia.org.

3-MeO-PCP: A derivative of PCP with a methoxy group at the 3-position of the phenyl ring and a piperidine substituent wikipedia.org.

Methoxisopropamine (MXiPr): Shares the 3-methoxyphenyl group with MXE but has an isopropylamino substituent on the cyclohexanone ring units.it.

Advanced Research Perspectives and Future Directions

Further Elucidation of Receptor-Specific Binding Mechanisms

Deoxymethoxetamine (DMXE), an analogue of methoxetamine, belongs to the arylcyclohexylamine class of compounds. Its primary pharmacological action is characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that DMXE functions as a non-competitive antagonist at the NMDA receptor, specifically binding to the phencyclidine (PCP) binding site within the receptor's ion channel psychonautwiki.orgunits.itnih.gov. This antagonism disrupts glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory eneuro.orgfrontiersin.orgplos.org.

While NMDA receptor antagonism is its most established mechanism, investigations into other potential receptor interactions are ongoing. Analogues within the arylcyclohexylamine class, such as methoxetamine and phencyclidine derivatives, have shown affinities for serotonin (B10506) transporters and sigma receptors nih.gov. However, specific binding affinities for DMXE at these additional targets require further detailed investigation to fully characterize its pharmacological profile.

Table 9.1.1: Receptor Binding Data for this compound (DMXE)

Receptor TargetBinding Affinity (IC50)Reference
N-methyl-D-aspartate (NMDA) Receptor0.679 mM psychonautwiki.orgunits.it

Note: The provided data represents the half-maximal inhibitory concentration (IC50) for DMXE's antagonism of NMDA receptors. Further research is needed to comprehensively map its interactions with other neurotransmitter systems.

Applications in Fundamental Neurobiological Research on Consciousness

The understanding of consciousness remains a significant challenge in neuroscience. Pharmacological agents that modulate neural circuits involved in consciousness provide valuable tools for this research. NMDA receptor antagonists, such as ketamine, have been extensively studied for their ability to induce dissociative states and alter perceptual awareness, offering insights into the neural correlates of consciousness nih.govcambridge.orgresearchgate.net. These compounds can disrupt thalamocortical and corticocortical connectivity, which are believed to be critical for integrated conscious experience cambridge.orgresearchgate.netuwo.ca.

Given DMXE's potent NMDA receptor antagonist activity, it holds potential as a research chemical for investigating the neurobiological underpinnings of consciousness. By modulating NMDA receptor function, DMXE could be utilized in preclinical models to explore how alterations in glutamatergic signaling affect states of awareness, perception, and cognitive integration. Research into how DMXE influences neural oscillations, such as gamma waves, and its impact on brain network connectivity could further elucidate the complex mechanisms underlying conscious states plos.org.

Development of Predictive Models for Compound Activity Based on Structural Data

The rapid emergence of novel psychoactive substances (NPS) necessitates advanced computational and analytical approaches for predicting their pharmacological activities and potential risks. Quantitative Structure-Activity Relationship (QSAR) modeling and artificial intelligence (AI), including deep learning, are pivotal in this domain researchgate.netjocpr.comwikipedia.org. These methodologies establish mathematical relationships between a compound's chemical structure and its biological effects, enabling the prediction of activity for novel or uncharacterized molecules.

Contribution to Forensic and Toxicological Research on Novel Psychoactive Substances (NPS) Detection

This compound (DMXE) has been identified as a novel psychoactive substance (NPS) and has appeared in forensic analyses, notably being first definitively identified in Denmark in February 2021 smolecule.comwikipedia.orgnucleos.com. Its detection in seized materials, including drug samples and even in food items like chocolate, underscores its presence in the illicit market and the need for robust forensic identification methods nih.gov.

The analysis of NPS, including DMXE, presents significant challenges for forensic toxicology laboratories. These challenges stem from the rapid diversification of NPS, the frequent structural modifications that circumvent existing drug laws, and the limited availability of certified analytical reference standards researchgate.netnih.govsciex.com. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS), are crucial for the identification and quantification of DMXE in biological and seized samples researchgate.netsciex.comresearchgate.net. The development and validation of these analytical methods, including the creation of comprehensive spectral libraries and the use of AI in data analysis, are vital for accurate and timely forensic reporting researchgate.netnih.gov. DMXE itself is now available as an analytical reference standard, facilitating its accurate detection and identification in forensic and research settings caymanchem.com.

Q & A

Q. What validated analytical techniques are recommended for detecting Deoxymethoxetamine in forensic or pharmacological samples?

Methodological Answer:

  • Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for precise identification, as it allows differentiation of structural analogs like DMXE from other arylcyclohexylamines .
  • Cross-reference spectral data with established libraries (e.g., Cayman Chemical’s reference standards) to confirm molecular identity .
  • Implement proficiency testing protocols to harmonize results across laboratories, reducing inter-lab variability in drug surveillance programs .

Table 1: Key Analytical Parameters for DMXE Detection

ParameterSpecification
Ionization ModeElectrospray Ionization (ESI+)
Retention Time~8.2 min (C18 column, 0.1% formic acid)
Key Fragments (m/z)204.1 (base peak), 175.0, 145.0

Q. What safety protocols are critical when handling DMXE in laboratory settings?

Methodological Answer:

  • Follow OSHA-compliant guidelines: Use fume hoods , nitrile gloves, and lab coats to minimize exposure .
  • Store DMXE hydrochloride in airtight containers at -20°C to prevent degradation .
  • Validate purity via 1H NMR and HPLC before experimental use to avoid contamination risks .

Q. Which substances are commonly co-detected with DMXE in toxicological casework, and how should researchers adjust data interpretation?

Methodological Answer:

  • DMXE is frequently co-detected with 3-Methyl-PCP and 2F-2oxo-PCE in forensic samples, complicating pharmacological attribution .
  • Apply multivariate statistical analysis to disentangle synergistic or antagonistic effects in poly-drug scenarios.
  • Prioritize in vitro receptor-binding assays (e.g., NMDA, σ1 receptors) to isolate DMXE-specific activity from co-detected analogs .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for DMXE be systematically addressed?

Methodological Answer:

  • Conduct dose-response studies across multiple models (e.g., rodent behavior assays vs. human cell lines) to identify species-specific metabolic differences .
  • Use pharmacokinetic modeling to reconcile discrepancies in bioavailability or metabolite activity .
  • Example Workflow:

Compare IC50 values from radioligand binding assays (in vitro) with ED50 from locomotor activity tests (in vivo).

Apply Bayesian statistical frameworks to quantify uncertainty in conflicting datasets .

Q. What advanced structural elucidation strategies are effective for DMXE analogs when traditional spectrometry fails?

Methodological Answer:

  • Integrate deep learning language models (e.g., BERT-based frameworks) with HRMS data to predict novel analogs from mass-to-charge ratios .
  • Validate predictions via crystallography or 2D NMR to resolve ambiguities in stereochemistry .
  • Case Study: A 2023 study combined generative AI with MS/MS fragmentation patterns to correctly identify 40 novel designer drugs, including DMXE derivatives .

Q. How should mixed-methods experimental designs be structured to investigate DMXE’s neurotoxicological mechanisms?

Methodological Answer:

  • Quantitative Component : Measure glutamate release in rat cortical neurons via microelectrode arrays to quantify NMDA receptor antagonism.
  • Qualitative Component : Conduct thematic analysis of transcriptional profiling (RNA-seq) to identify dysregulated neuroinflammatory pathways .
  • Triangulate results using convergent parallel design to validate findings across methodologies .

Q. Key Considerations for Data Reporting

  • Follow Beilstein Journal of Organic Chemistry guidelines : Limit main text to 5 critical compounds; provide full synthetic details in supplementary materials .
  • Disclose analytical uncertainties (e.g., ±5 mg precision in weighing) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.